

Application Notes & Protocols: Structural Elucidation of Cedrelone via NMR Spectroscopy

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Compound of Interest

Compound Name: Cedrelone

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Abstract

Cedrelone, a prominent tetranortriterpenoid limonoid isolated from plants of the Meliaceae family such as *Toona ciliata* (syn. *Cedrela toona*), presents a complex scaffold that serves as a compelling case study for modern structural elucidation techniques.[1] Its intricate, highly oxygenated, and stereochemically rich architecture necessitates a sophisticated analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive and most powerful tool for the unambiguous determination of its molecular structure in solution.[2] This document provides a comprehensive guide for researchers, outlining the strategic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments to fully characterize and validate the structure of **cedrelone**. The protocols herein are designed to be self-validating, ensuring a logical and rigorous pathway from sample preparation to the final structural assignment.

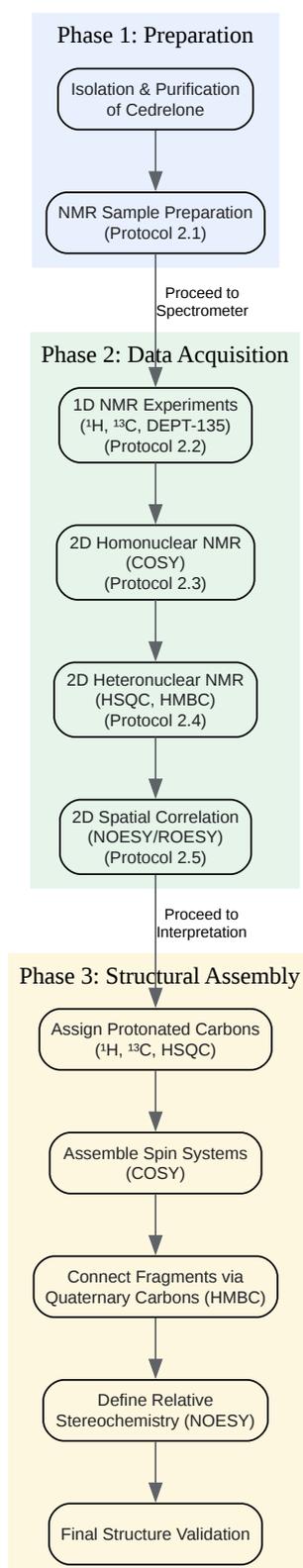
Introduction: The Structural Challenge of Cedrelone

Limonoids, a class of chemically modified triterpenes, are renowned for their structural diversity and significant biological activities.[3][4] **Cedrelone** (C₂₆H₃₀O₅) is a classic example, featuring a fused polycyclic system, multiple stereocenters, a furan ring, and various carbonyl functionalities.[5] While X-ray crystallography has historically been used to determine the solid-state structure of derivatives like **cedrelone** iodoacetate, NMR spectroscopy is indispensable for confirming the structure in solution, which is more relevant to biological and chemical studies.[2]

The primary challenge in elucidating **cedrelone**'s structure lies in unambiguously assigning every proton and carbon signal within its complex framework and subsequently piecing together the molecular connectivity and stereochemistry. This requires a suite of NMR experiments that can resolve signal overlap and reveal through-bond and through-space correlations.

Foundational Workflow for Cedrelone Elucidation

The structural elucidation of a complex natural product like **cedrelone** is a systematic process. It begins with isolating the pure compound and proceeds through a logical sequence of NMR experiments. Each experiment provides a specific piece of the structural puzzle, and their combined interpretation leads to the final, validated structure.



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Figure 1. Logical workflow for the NMR-based structural elucidation of **cedrelone**.

Experimental Protocols

Protocol 3.1: NMR Sample Preparation

The quality of NMR data is directly dependent on the quality of the sample. A properly prepared sample ensures optimal resolution and sensitivity.

Materials:

- Pure **cedrelone** (5-10 mg for a comprehensive 2D NMR dataset)
- High-quality 5 mm NMR tubes
- Deuterated chloroform (CDCl_3), 99.8%+ D
- Glass Pasteur pipette with a small cotton or glass wool plug
- Vortex mixer

Procedure:

- **Weighing:** Accurately weigh 5-10 mg of purified **cedrelone** directly into a clean, dry vial.
- **Solvent Selection:** Chloroform-d (CDCl_3) is the most common and effective solvent for limonoids like **cedrelone**. Its residual proton signal at ~ 7.26 ppm and carbon signals at ~ 77.16 ppm serve as convenient internal references.^[6]
- **Dissolution:** Add approximately 0.6 mL of CDCl_3 to the vial. Gently vortex the sample until the **cedrelone** is fully dissolved. A clear, homogeneous solution is critical.
- **Filtration and Transfer:** Use a Pasteur pipette with a small cotton plug to filter the solution directly into the NMR tube. This removes any particulate matter that could disrupt the magnetic field homogeneity, leading to poor spectral quality.
- **Capping and Labeling:** Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top.

Causality and Trustworthiness: Filtering the sample is a critical, non-negotiable step.

Particulates will lead to broadened spectral lines and difficulties in "shimming" the magnet, a

process that optimizes field homogeneity. Using a sufficient concentration (5-10 mg) is crucial for obtaining high-quality data for less sensitive experiments like ^{13}C and 2D HMBC in a reasonable timeframe.

Protocol 3.2: 1D NMR Data Acquisition (^1H , ^{13}C , DEPT-135)

1D spectra provide the fundamental framework for the structure.

- ^1H NMR (Proton): This is the starting point. It reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (spin-spin coupling with neighboring protons).
- ^{13}C NMR (Carbon): This experiment shows the number of unique carbon atoms in the molecule. The chemical shift provides information about the type of carbon (e.g., carbonyl, olefinic, aliphatic).
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This essential experiment determines the multiplicity of each carbon atom. CH_3 and CH groups appear as positive signals, while CH_2 groups appear as negative signals. Quaternary carbons are absent, allowing for their definitive identification when comparing the DEPT-135 spectrum with the standard ^{13}C spectrum.

Protocol 3.3: 2D Homonuclear Correlation (COSY)

- COSY (COrelation SpectroscopY): This experiment maps proton-proton couplings, typically through two or three bonds (^2JHH , ^3JHH). Cross-peaks in the 2D map connect protons that are scalar-coupled. This is the primary tool for identifying spin systems and tracing out proton connectivity within molecular fragments (e.g., an ethyl group, a chain of methylene protons).

Protocol 3.4: 2D Heteronuclear Correlation (HSQC & HMBC)

These experiments are the cornerstone of connecting the proton and carbon frameworks.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (^1JCH). Each cross-peak represents a

direct C-H bond. This is the most reliable way to assign the chemical shifts of all protonated carbons.

- **HMBC (Heteronuclear Multiple Bond Correlation):** This is arguably the most crucial experiment for elucidating the complete carbon skeleton of a complex molecule. It reveals correlations between protons and carbons over two or three bonds (^2JCH , ^3JCH). These "long-range" correlations are vital for connecting the spin systems identified by COSY, bridging them across non-protonated quaternary carbons and heteroatoms.

Protocol 3.5: 2D Spatial Correlation (NOESY)

- **NOESY (Nuclear Overhauser Effect Spectroscopy):** Unlike COSY and HMBC which show through-bond connectivity, NOESY reveals through-space correlations. Cross-peaks appear between protons that are physically close to each other ($< 5 \text{ \AA}$), regardless of whether they are connected by bonds. This information is critical for determining the relative stereochemistry and 3D conformation of the molecule.

Data Interpretation and Structural Assembly: A Case Study with Cedrelone

The following section outlines the logical process of using the acquired NMR data to assemble the structure of **cedrelone**. The data presented in the tables below are representative for **cedrelone** and serve to illustrate the interpretation process.

Step 1: Initial Analysis of 1D Spectra

The molecular formula of **cedrelone** is $\text{C}_{26}\text{H}_{30}\text{O}_5$.

- **^1H NMR:** The spectrum will show a complex array of signals. Key regions to note include the downfield signals characteristic of furan protons ($\sim 7.4, 7.2, 6.3 \text{ ppm}$), olefinic protons, and various aliphatic protons, including several sharp singlets corresponding to methyl groups.
- **^{13}C NMR & DEPT-135:** The ^{13}C spectrum should display 26 distinct carbon signals. By comparing it with the DEPT-135 spectrum, one can categorize all 26 carbons into methyl (CH_3), methylene (CH_2), methine (CH), and quaternary (C) types. This provides a complete inventory of the carbon framework.

| Carbon Type | Expected Count (Cedrelone) |
|-----------------------------|----------------------------|
| C (Quaternary) | 8 |
| CH (Methine) | 9 |
| CH ₂ (Methylene) | 4 |
| CH ₃ (Methyl) | 5 |
| Total | 26 |

Table 1. Carbon inventory of cedrelone as determined by ¹³C and DEPT-135 NMR.

Step 2: Assigning C-H Pairs and Building Fragments (HSQC & COSY)

The HSQC spectrum is used to link every proton signal to its directly attached carbon. This allows for the creation of a definitive list of C-H pairs. With these assignments in hand, the COSY spectrum is analyzed to connect these C-H units into larger fragments or "spin systems".

Figure 2. Diagram showing HSQC (blue dashed) and COSY (red solid) correlations.

For example, a COSY cross-peak between the olefinic protons H-1 and H-2 establishes their connectivity. Similarly, correlations within the furan ring (H-22 to H-23) confirm that fragment.

Step 3: Assembling the Full Skeleton (HMBC)

The HMBC spectrum is the key to connecting the fragments identified in Step 2. By observing correlations from protons to carbons that are 2 or 3 bonds away, the full molecular skeleton can be constructed.

Key HMBC Correlations for **Cedrelone**:

- **Connecting Methyl Groups:** Protons of the various methyl groups (e.g., Me-18, Me-19, Me-28, Me-29, Me-30) will show correlations to their neighboring carbons, firmly placing them on

the molecular scaffold. For example, the protons of the Me-18 singlet will show correlations to C-12, C-13, C-14, and C-17, locking down the C/D ring junction.

- **Bridging Quaternary Carbons:** Protons adjacent to quaternary carbons are essential for their assignment. For instance, H-5 will show HMBC correlations to the quaternary carbonyl carbon C-7 and the quaternary carbon C-4, establishing the A-ring structure.
- **Linking the Furan Ring:** Protons on the main scaffold, such as H-17, will show a crucial HMBC correlation to the quaternary carbon C-20 of the furan ring, thus linking this side chain to the core structure.

| Proton(s) | Key HMBC Correlations to Carbons ($^2J_{CH}$, $^3J_{CH}$) | Structural Information Gained |
|-----------------|--|----------------------------------|
| H-1 | C-2, C-3, C-5, C-10 | Confirms A-ring connectivity |
| H-15 | C-13, C-14, C-16, C-17 | Confirms D-ring structure |
| Me-18 (singlet) | C-12, C-13, C-14, C-17 | Defines C/D ring junction |
| H-17 | C-13, C-18, C-20, C-22 | Links D-ring to Furan side chain |
| H-23 (furan) | C-20, C-21, C-22 | Confirms furan ring structure |

Table 2. Selected key HMBC correlations for assembling the cedrelone skeleton.

Step 4: Confirming Stereochemistry (NOESY)

Once the planar structure is established, the NOESY spectrum provides the 3D arrangement. Key NOE correlations reveal which protons are on the same face of the molecule.

Key NOESY Correlations for **Cedrelone**:

- **Me-19 and H-2:** A strong NOE between the axial methyl group Me-19 and the axial proton H-2 confirms their cis relationship.

- H-17 and Me-18: An NOE between H-17 and the methyl group Me-18 helps to define the stereochemistry at the C/D ring junction.
- H-9 and H-15: A spatial correlation between H-9 and H-15 provides crucial information about the conformation of the central part of the molecule.

By systematically applying this multi-spectroscopic approach, every atom in the **cedrelone** molecule can be assigned, and its connectivity and relative stereochemistry can be determined with high confidence.

Conclusion

The structural elucidation of **cedrelone** is a prime example of the power of modern NMR spectroscopy.^[7] A logical, step-wise application of 1D and 2D NMR techniques provides a self-validating pathway to the complete and unambiguous assignment of complex natural products. The combination of COSY, HSQC, and HMBC experiments is essential for determining the covalent framework, while NOESY provides the necessary information for stereochemical assignment. The protocols and workflow detailed in this application note offer a robust and reliable strategy for researchers in natural product chemistry and drug discovery facing similar structural challenges.

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